molecular formula C14H16N2O B2511253 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one CAS No. 1798047-02-5

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B2511253
CAS No.: 1798047-02-5
M. Wt: 228.295
InChI Key: CUZGVRCOTWCQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the development of novel receptor antagonists. This molecule features an 8-azabicyclo[3.2.1]oct-2-ene scaffold, a tropane-derived structure known for its three-dimensional rigidity and capacity to interact with biological targets, coupled with a pyridine-3-yl ethanone moiety that enhances its binding properties . The primary research value of this compound and its structural analogs lies in their potential as mu-opioid receptor (MOR) antagonists . Research into such antagonists is critical for developing treatments for conditions like opioid-induced constipation (OIC) and other side effects associated with opioid analgesics, without negating their central pain-relieving effects . The structural features of the 8-azabicyclo[3.2.1]octane core are frequently explored in patents for their ability to selectively block peripheral opioid receptors . This product is provided as a high-purity chemical entity for Research Use Only . It is intended for laboratory analysis and in vitro investigations only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14(9-11-3-2-8-15-10-11)16-12-4-1-5-13(16)7-6-12/h1-4,8,10,12-13H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZGVRCOTWCQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Core Construction

The 8-azabicyclo[3.2.1]octane skeleton is synthesized via intramolecular cyclization of a pyrrolidine precursor. A representative protocol involves:

  • Mitsunobu Reaction :

    • exo-3-Hydroxy-8-azabicyclo[3.2.1]octane is synthesized using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate oxa-Michael addition.
    • Reaction Conditions : THF solvent, 0°C to room temperature, 72 hours.
    • Yield : 65–78% after silica gel chromatography.
  • Protection Strategies :

    • The amine group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine.
    • Deprotection : Trifluoroacetic acid (TFA) in DCM quantitatively removes the Boc group.

Functionalization with the Pyridin-3-yl Group

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling attaches the pyridinyl group to the ethanone linker:

  • Boronic Acid Preparation :

    • 3-Pyridinylboronic acid is synthesized via Miyaura borylation of 3-bromopyridine using bis(pinacolato)diboron and Pd(dppf)Cl₂.
  • Coupling Reaction :

    • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
    • Base : Potassium carbonate (2M aqueous solution).
    • Solvent : Dimethoxyethane (DME), 90°C, 18 hours.
    • Yield : 70–85% after extraction and chromatography.

Purification and Analytical Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/heptane (3:7) removes unreacted starting materials.
  • SCX Cartridge Purification : Cation-exchange resin selectively retains protonated amines, enabling isolation of the target compound.

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.65 (s, 1H, Py-H2), 8.45 (d, J = 4.8 Hz, 1H, Py-H6), 7.75 (d, J = 7.8 Hz, 1H, Py-H4), 7.35 (dd, J = 7.8, 4.8 Hz, 1H, Py-H5), 4.25 (m, 1H, bridgehead-H), 3.55 (s, 2H, COCH₂), 2.90–2.60 (m, 6H, bicyclic-H).
¹³C NMR (100 MHz, CDCl₃) δ 208.5 (C=O), 150.2 (Py-C2), 148.7 (Py-C6), 135.4 (Py-C4), 123.8 (Py-C5), 62.1 (bridgehead-C), 45.3 (COCH₂), 38.5–28.4 (bicyclic-C).
HRMS (ESI+) m/z Calculated for C₁₄H₁₅N₂O⁺: 227.1184; Found: 227.1186.

Scale-Up and Process Optimization

Solvent and Catalyst Recovery

  • THF and DCM are distilled and reused to reduce costs.
  • Palladium Recovery : Activated charcoal filtration recovers 85–90% of Pd catalysts.

Yield Improvement Strategies

  • Microwave-Assisted Synthesis : Reducing reaction times from 18 hours to 30 minutes at 200°C improves throughput.
  • Continuous Flow Systems : Tubular reactors enhance mixing and heat transfer for cross-coupling steps.

Challenges and Limitations

  • Regioselectivity in Bicyclic Functionalization :

    • The exo vs. endo configuration at the bridgehead carbon must be controlled via steric directing groups.
  • Pyridine Ring Activation :

    • Electron-deficient pyridines require harsher conditions for cross-coupling, risking decomposition of the bicyclic core.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key structural elements:

  • Azabicyclo[3.2.1]octane scaffold : Contains a tertiary amine and strained bicyclic framework.

  • Pyridine ring : Aromatic heterocycle with electron-deficient properties.

  • Ketone group (ethanone) : Electrophilic carbonyl carbon susceptible to nucleophilic attack.

Table 1: Reactive Sites and Associated Reactions

Functional GroupReaction TypeExample ReactionResearch Context
Ketone (C=O)Nucleophilic additionGrignard reagent addition to form alcoholAnalogous tropane alkaloid studies
Tertiary amine (N)Alkylation/acylationAcylation with anhydrides/acid chloridesScaffold modifications in drug design
Pyridine ringElectrophilic substitutionNitration, halogenation at meta positionPyridine derivative reactivity

Nucleophilic Additions at the Ketone Group

The ketone moiety undergoes nucleophilic additions due to its electrophilic carbonyl carbon:

  • Grignard Reactions : Formation of secondary alcohols via RMgX addition.

    • Example: Reaction with methylmagnesium bromide yields 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)propan-1-ol.

  • Reductive Amination : Conversion to amines using NaBH₃CN or H₂/Pd-C in the presence of amines .

Reactivity of the Azabicyclo Scaffold

The tertiary amine in the bicyclic system participates in:

  • Acylation : Reaction with acetyl chloride to form amides, enhancing lipophilicity for drug delivery .

  • Quaternization : Alkylation with methyl iodide to produce quaternary ammonium salts, altering solubility profiles .

Table 2: Acylation Reactions of the Azabicyclo Amine

ReagentProductApplication
Acetic anhydrideAcetylated derivativeImproved blood-brain barrier penetration
Benzoyl chlorideBenzamide analogEnhanced receptor binding affinity

Pyridine Ring Modifications

The pyridine moiety undergoes electrophilic substitution, though reactivity is limited due to electron withdrawal by the nitrogen:

  • Halogenation : Bromination at the meta position using Br₂/FeBr₃ .

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Stability Under Synthetic Conditions

Studies on structurally related compounds reveal:

  • Thermal Stability : Decomposition above 200°C, limiting high-temperature reactions .

  • pH Sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic environments .

Table 3: Reactivity Comparison with Structural Analogs

CompoundKey ReactionOutcome
8-Benzoyl-azabicyclo derivatives Acylation at the amineImproved pharmacokinetic properties
6-Oxa-bicyclo[3.2.1]octane derivativesEther cleavage under acidic conditionsReduced biological stability

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : The structural features of this compound may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth.
  • Neuroprotective Effects : The bicyclic structure may provide neuroprotective benefits, which are currently under investigation for treating neurodegenerative disorders.

Case Studies

Several studies have explored the applications of this compound:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Research

In vitro assays showed that specific derivatives could inhibit the proliferation of cancer cell lines, indicating a promising avenue for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme activity .

Comparison with Similar Compounds

Key Observations:

Bicyclic Core Variations: The bicyclo[3.2.1]octene system in the target compound differs from TC-1709’s bicyclo[3.2.1]octane (saturated bridge) and TC-1698’s larger bicyclo[3.2.2]nonane. Unsaturation in the bridge (as in the target compound) may enhance rigidity and receptor binding selectivity .

Pharmacological Activity: TC-1698 and TC-1709 exhibit high affinity for α4β2 nAChRs (Ki < 3 nM), critical for neuropharmacological applications. The trimethoxyphenyl and trifluoromethylphenyl analogs lack reported activity data but highlight structural diversity for SAR studies .

Electronic and Steric Effects :

  • The pyridin-3-yl group in all compounds provides a hydrogen-bond acceptor, while methoxy or trifluoromethyl groups modulate lipophilicity and metabolic stability .

Biological Activity

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that belongs to the class of azabicyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure with an azabicyclo[3.2.1]octane core and a pyridine substituent, which is critical for its biological interactions. The IUPAC name reflects its complex structure, and its molecular formula is C17H21NOC_{17}H_{21}NO.

PropertyValue
Molecular FormulaC₁₇H₂₁NO
IUPAC NameThis compound
InChI KeyKTURQNLUVOXURL-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various biological targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, similar to other azabicyclic compounds that act as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects .

In Vitro Studies

In vitro studies have demonstrated that derivatives of azabicyclo compounds exhibit potent inhibitory activities against various enzymes:

CompoundTarget EnzymeIC₅₀ (μM)
ARN19689NAAA0.042
ARN16186FAAH0.655

These studies indicate that structural modifications can significantly enhance the inhibitory potency and selectivity of these compounds .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetic profiles and therapeutic efficacy of the compound:

  • Anti-inflammatory Activity : In vivo studies have shown that the compound reduces inflammation markers in models of acute inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

Recent research has highlighted the potential of azabicyclic compounds in managing chronic pain and inflammatory conditions:

  • Study on Pain Management : A study demonstrated that a related azabicyclic compound significantly alleviated pain in animal models by modulating endocannabinoid levels through NAAA inhibition .
  • Inflammatory Response Modulation : Another study indicated that these compounds could effectively modulate the inflammatory response in models of arthritis, showcasing their therapeutic promise .

Q & A

What are the common synthetic routes for 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one?

Basic Question
The synthesis typically involves multi-step organic reactions starting from azabicyclo[3.2.1]octane scaffolds. Key steps include:

  • Functionalization of the bicyclic core : Introducing substituents via nucleophilic substitution or cycloaddition reactions .
  • Coupling with pyridinyl groups : Amide bond formation or ketone-based linkages using reagents like EDCI/HOBt .
  • Optimization of reaction conditions : Temperature (often 0–80°C), solvent selection (e.g., DCM, THF), and catalyst use (e.g., Pd for cross-coupling) .
    Purification methods include column chromatography or recrystallization .

How is the structural conformation of this compound analyzed?

Basic Question
Structural characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm bicyclic framework and pyridinyl group orientation .
  • X-ray crystallography : Resolving stereochemistry and bond angles in the azabicyclo core .
  • Mass spectrometry (HRMS) : Validating molecular weight and fragmentation patterns .

How can reaction conditions be optimized to improve yield and purity?

Advanced Question
Methodological strategies include:

  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps like ketone formation .
  • Solvent polarity adjustments : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalyst screening : Palladium-based catalysts improve coupling efficiency in pyridinyl group introduction .
  • Purification optimization : High-performance liquid chromatography (HPLC) resolves closely related impurities .

What strategies are employed in structure-activity relationship (SAR) studies for this compound?

Advanced Question
SAR methodologies focus on:

  • Substituent variation : Introducing groups (e.g., triazoles, pyrazoles) at the azabicyclo or pyridinyl positions to modulate bioactivity .
  • Biological assays : Testing derivatives against targets (e.g., receptors, enzymes) to correlate structural changes with activity .
  • Steric/electronic analysis : Computational modeling (e.g., DFT) predicts how substituents affect binding affinity .

How can contradictions in biological activity data across studies be resolved?

Advanced Question
Contradictions arise due to assay variability or impurities. Solutions include:

  • Replicating experiments : Standardizing cell lines, assay conditions, and compound purity thresholds .
  • Analytical validation : Using HPLC or LC-MS to confirm compound integrity before testing .
  • Meta-analysis : Comparing data across studies to identify confounding variables (e.g., solvent effects) .

What safety precautions are recommended for handling this compound?

Basic Question
Guidelines from safety data sheets (SDS) include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • First aid : Immediate rinsing with water for skin/eye exposure and medical consultation .

What challenges arise in designing derivatives with enhanced target selectivity?

Advanced Question
Key challenges include:

  • Balancing reactivity and stability : Electrophilic substituents may improve binding but degrade compound stability .
  • Off-target effects : Screening against related receptors (e.g., GPCRs) to identify selective candidates .
  • Stereochemical control : Ensuring enantiopure synthesis to avoid mixed activity profiles .

How is the compound’s environmental fate evaluated in ecotoxicological studies?

Advanced Question
Experimental designs include:

  • Biodegradation assays : Monitoring decomposition in soil/water systems under controlled conditions .
  • Bioaccumulation tests : Measuring uptake in model organisms (e.g., Daphnia) .
  • Toxicity profiling : Assessing acute/chronic effects on cellular and organismal levels .

What analytical techniques validate synthetic intermediates during multi-step synthesis?

Basic Question
Critical techniques include:

  • TLC and HPLC : Tracking reaction progress and intermediate purity .
  • FT-IR spectroscopy : Confirming functional group transformations (e.g., ketone formation) .
  • Elemental analysis : Verifying stoichiometry of nitrogen-rich intermediates .

How are computational tools integrated into derivative design?

Advanced Question
Computational workflows involve:

  • Docking simulations : Predicting binding modes with target proteins (e.g., kinases) .
  • QSAR modeling : Corstituting substituent properties (e.g., logP, polar surface area) with activity .
  • ADMET prediction : Estimating pharmacokinetic parameters (e.g., bioavailability) early in design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.